
sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate is a chemical compound that belongs to the class of sodium salts It is characterized by the presence of an ethoxy group, a keto group, and a valinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate typically involves the reaction of L-valine with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetoacetate. The resulting product is then neutralized with an acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-valinate can be compared with other similar compounds such as:
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-alaninate: Similar structure but with an alanine moiety instead of valine.
Sodium (E)-(4-ethoxy-4-oxobut-2-en-2-yl)-L-leucinate: Contains a leucine moiety, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H18NNaO4 |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C11H19NO4.Na/c1-5-16-9(13)6-8(4)12-10(7(2)3)11(14)15;/h6-7,10,12H,5H2,1-4H3,(H,14,15);/q;+1/p-1/b8-6+;/t10-;/m0./s1 |
InChI Key |
IIPDHTMESWKXRY-FJULCDLWSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N[C@@H](C(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


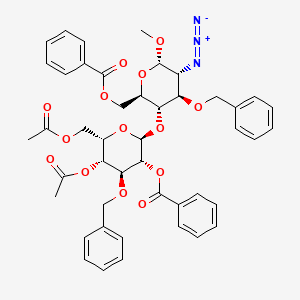
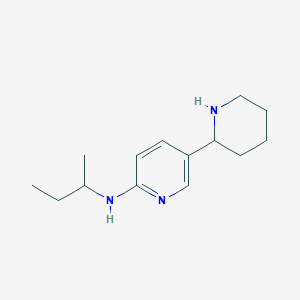

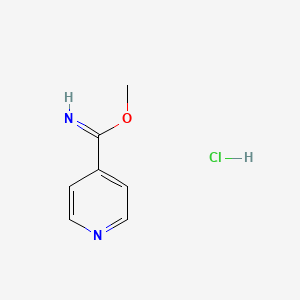
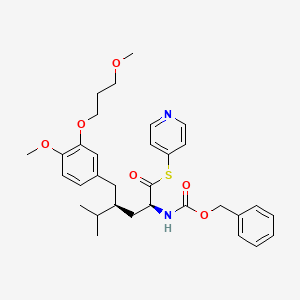

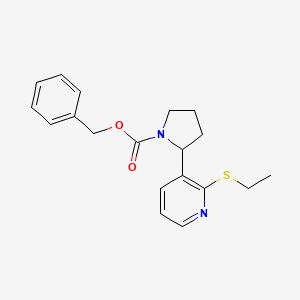
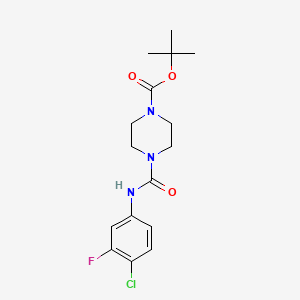



![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
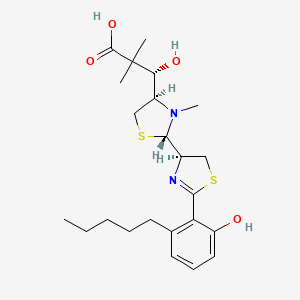
![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
